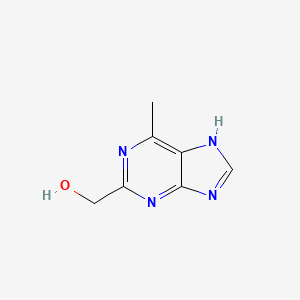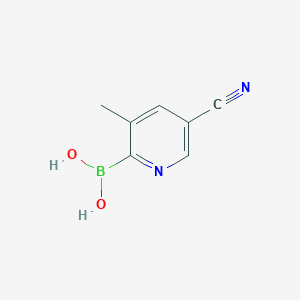
3-Propyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-substituted benzylidenehydrazines with suitable reagents. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is often preferred due to its efficiency and scalability. The use of solvents like dimethyl sulfoxide (DMSO) and specific reaction conditions, such as elevated temperatures and controlled atmospheres, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Propyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Wissenschaftliche Forschungsanwendungen
3-Propyl-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-Propyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling and proliferation . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and biological responses.
Vergleich Mit ähnlichen Verbindungen
1H-indazole: A closely related compound with similar structural features but different substituents.
2H-indazole: Another isomer with distinct tautomeric forms.
3-Aryl-1H-indazoles: These compounds have aryl groups attached to the indazole ring and exhibit different biological activities.
Uniqueness: 3-Propyl-1H-indazole is unique due to its specific propyl substituent, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
3-propyl-2H-indazole |
InChI |
InChI=1S/C10H12N2/c1-2-5-9-8-6-3-4-7-10(8)12-11-9/h3-4,6-7H,2,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
UAVBHTJZZHATBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C=CC=CC2=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)






![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)


![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)

